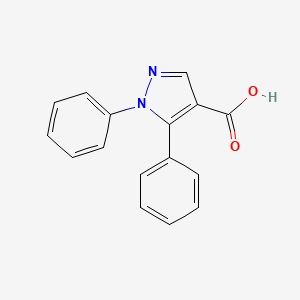

1,5-diphenyl-1H-pyrazole-4-carboxylic acid

Übersicht

Beschreibung

1,5-Diphenyl-1H-pyrazole-4-carboxylic acid is a chemical compound with the molecular formula C16H12N2O2 . It has a molecular weight of 264.28 .

Synthesis Analysis

The synthesis of pyrazole derivatives has been a subject of interest in recent years . A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes provides pyrazoles . One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride readily formed pyrazoline intermediates under mild conditions . In situ oxidation employing bromine afforded a wide variety of pyrazoles in very good yields .Molecular Structure Analysis

The InChI code for 1,5-diphenyl-1H-pyrazole-4-carboxylic acid is 1S/C16H12N2O2/c19-16(20)14-11-17-18(13-9-5-2-6-10-13)15(14)12-7-3-1-4-8-12/h1-11H, (H,19,20) .Chemical Reactions Analysis

Pyrazole derivatives can be synthesized through a variety of chemical reactions . For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles in good yields and high selectivity at room temperature . A mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives .Physical And Chemical Properties Analysis

1,5-Diphenyl-1H-pyrazole-4-carboxylic acid is a solid at room temperature .Wissenschaftliche Forschungsanwendungen

Antibacterial Activities

Derivatives of 1,5-diphenyl-1H-pyrazole-4-carboxylic acid have shown significant antibacterial activities . For instance, the sulfamide derivative was found to exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria .

Antioxidants and Antimicrobial Agents

Pyrano pyrazole derivatives, which can be synthesized from 1,5-diphenyl-1H-pyrazole-4-carboxylic acid, have been reported to exhibit antioxidant and antimicrobial properties .

Cytotoxic Activity

Certain derivatives of 1,5-diphenyl-1H-pyrazole-4-carboxylic acid have shown potential cytotoxic activity . These derivatives exhibited more potential cytotoxic activity compared to standard with IC50 values 0.426 μM ± 0.455 and 0.608 μM ± 0.408 .

Broad Spectrum of Pharmacological Activities

1,5-diphenyl-1H-pyrazole-4-carboxylic acid and its derivatives have shown a broad spectrum of pharmacological activities such as antitumor, analgesic, anti-inflammatory, antimicrobial, antitubercular, antileishmanial activity, ACE inhibitors, antidiabetic, antiparkinsonian and neuroprotective properties .

Agrochemical Applications

Pyrazole compounds, including 1,5-diphenyl-1H-pyrazole-4-carboxylic acid, have found application in agrochemistry especially in crop protection .

Safety and Hazards

Wirkmechanismus

Target of Action

Similar compounds such as 1-phenyl-1h-pyrazole-4-carboxylic acid have been found to interact with hematopoietic prostaglandin d synthase . This enzyme plays a crucial role in the biosynthesis of prostaglandins, which are lipid compounds that participate in a variety of physiological processes, including inflammation and pain signaling .

Biochemical Pathways

The biochemical pathways affected by 1,5-diphenyl-1H-pyrazole-4-carboxylic acid are likely related to prostaglandin biosynthesis, given the potential target mentioned above . Prostaglandins are involved in a variety of physiological processes, including inflammation, pain signaling, and regulation of blood flow. By modulating the activity of an enzyme involved in prostaglandin biosynthesis, 1,5-diphenyl-1H-pyrazole-4-carboxylic acid could potentially influence these processes.

Pharmacokinetics

It is suggested that the compound has high gastrointestinal absorption and is bbb permeant . It is also suggested to be an inhibitor of CYP1A2 and CYP2C19 . These properties could influence the bioavailability of the compound and its distribution within the body.

Eigenschaften

IUPAC Name |

1,5-diphenylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O2/c19-16(20)14-11-17-18(13-9-5-2-6-10-13)15(14)12-7-3-1-4-8-12/h1-11H,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFYHUVOWHZCRFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=NN2C3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40396616 | |

| Record name | 1,5-diphenyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40396616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,5-diphenyl-1H-pyrazole-4-carboxylic acid | |

CAS RN |

98700-53-9 | |

| Record name | 1,5-diphenyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40396616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

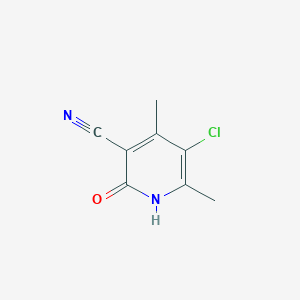

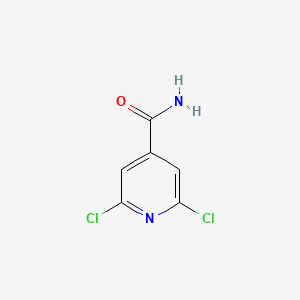

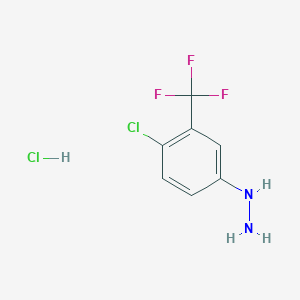

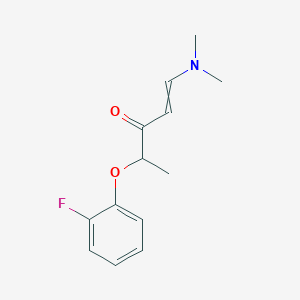

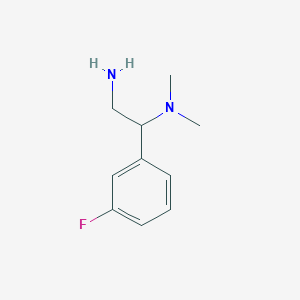

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-chlorophenyl)imino-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methoxyprop-1-en-1-amine](/img/structure/B1350706.png)

![3-[2-(2,4-difluoroanilino)-1-nitroethenyl]-3H-2-benzofuran-1-one](/img/structure/B1350707.png)

![3-(4-Chlorophenyl)-2-[2-(4-fluorophenyl)hydrazono]-3-oxopropanal hydrazone](/img/structure/B1350716.png)

![(E)-2-cyano-3-(2-hydroxy-3-methoxyphenyl)-N-[4-(trifluoromethyl)phenyl]-2-propenamide](/img/structure/B1350718.png)

![2-[(3-Pyridinylmethyl)amino]nicotinic acid](/img/structure/B1350726.png)